N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide
CAS No.:
Cat. No.: VC14541956
Molecular Formula: C18H15FN4OS
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15FN4OS |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | N-[(Z)-2-(2-fluorophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C18H15FN4OS/c1-11-6-8-12(9-7-11)17(24)20-15(16-21-18(25)23-22-16)10-13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,24)(H2,21,22,23,25)/b15-10- |
| Standard InChI Key | YACFEDPPODEEMK-GDNBJRDFSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2F)/C3=NC(=S)NN3 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C3=NC(=S)NN3 |
Introduction
N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and agriculture. This compound belongs to the class of substituted benzamides and triazoles, featuring a unique structure that combines elements of triazole and sulfonyl groups, known for their biological activity.
Synthesis and Reaction Conditions
The synthesis of N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide typically involves several steps. The specific conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product. Using polar aprotic solvents may enhance the solubility of reactants and facilitate better yields.
Synthesis Conditions Table
| Condition | Description |
|---|---|
| Solvent Choice | Polar aprotic solvents recommended |
| Temperature | Not specified, but controlled conditions are necessary |
| Reaction Time | Not specified, but optimization is crucial |
Potential Applications
This compound has potential applications in medicinal chemistry and agriculture due to its unique structure. Further research is necessary to fully explore these applications and validate efficacy through clinical trials or field studies.
Potential Applications Table
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Pharmaceutical development |
| Agriculture | Fungicidal or herbicidal agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume